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Compound of Interest

3,6-Dimethylisoxazolo[5,4-

Compound Name:
dJpyrimidin-4(5H)-one

CAS No.: 35258-88-9

Cat. No.: B1449797

Get Quote

Executive Summary & Scaffold Architecture

The isoxazolo[5,4-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal
chemistry, functioning primarily as a purine bioisostere. Its structural significance lies in the
fusion of a

-excessive isoxazole ring with a

-deficient pyrimidine ring. This guide details the spectral characterization of these derivatives,
focusing on distinguishing regioisomers, validating tautomeric forms, and mapping
fragmentation pathways.

Primary Applications:
e Oncology: ATP-competitive inhibitors of VEGFR2 and EGFR tyrosine kinases.
¢ Immunology: TLR7 agonists and immunosuppressants.

 Virology: Inhibition of viral replication (e.g., HHV-1).[1][2]
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Structural Numbering & Tautomerism

Correct spectral assignment requires adherence to IUPAC numbering. A critical analytical
challenge is the amine-imine tautomerism (in 4-amino derivatives) or lactam-lactim
tautomerism (in 4-oxo derivatives), which significantly alters chemical shifts and IR absorption
bands.
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Figure 1: Structural hierarchy and tautomeric equilibrium of the isoxazolo[5,4-d]pyrimidine core.

NMR Spectroscopy: The Primary Validation Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the regiochemistry
of substitutions (N-alkylation vs. O-alkylation) and the integrity of the bicyclic system.

Solvent Selection Strategy

o« DMSO-d6 (Recommended): The scaffold is often sparingly soluble in chloroform. DMSO-d6
disrupts intermolecular hydrogen bonding, sharpening exchangeable proton signals (NH)
and stabilizing the lactam tautomer in 4-oxo derivatives.

» TFA-d (Specialized): Used only when aggregation broadens signals; however, be aware that
protonation at N-5 or N-6 will significantly deshield adjacent carbons.

H NMR Fingerprints
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Position/Moiety

Chemical Shift (

» PpmM)

Multiplicity

Diagnostic Note

H-3 (Isoxazole)

8.40-9.10

Singlet

Highly deshielded due
to adjacent O and
C=N. Absent in 3-
substituted

derivatives.

H-6 (Pyrimidine)

8.10 - 8.60

Singlet

Characteristic
pyrimidine proton.
Shifts upfield if
electron-donating

groups are at C-4.

NH (Amide/Amine)

11.0-135

Broad Singlet

Exchangeable with D

O. Disappears in O-
alkylated products.

CH

(Isoxazole)

2.30-2.60

Singlet

If present at C-3, this
is a robust internal

reference signal.

C NMR & 2D Correlation Logic

The bridgehead carbons are the most difficult to assign but are crucial for proving the fused

system exists.

e C-3a (Bridgehead): ~115-125 ppm (Shielded).

e C-7a (Bridgehead): ~155-165 ppm (Deshielded, adjacent to Oxygen).

¢ C-4 (Carbonyl/Imine): 155-170 ppm.

Regioisomer Differentiation (HMBC): Distinguishing between N-alkylation (at N-5) and O-

alkylation (at C-4 oxygen) requires Heteronuclear Multiple Bond Correlation (HMBC).
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Figure 2: Decision tree for assigning regiochemistry using HMBC correlations.

Mass Spectrometry: Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) using Electrospray lonization (ESI) in positive
mode (

) is the standard for purity and molecular formula confirmation.
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Characteristic Fragmentation

The isoxazole ring is the "weak link" in the fused system under high-energy collision-induced
dissociation (CID).

» N-O Bond Cleavage: The initial fragmentation often involves the rupture of the weak N-O
bond in the isoxazole ring.

o RDA (Retro-Diels-Alder): Not common in this specific aromatic system, but ring opening
followed by loss of small nitriles (R-CN) is observed.

o McLafferty Rearrangement: Observed if aliphatic side chains (
C3) are present at the C-4 amine/amide position.

Diagnostic lons:

e Loss of NO or CO (if 4-ox0).

e Loss of substituent at C-3 (e.g., methyl radical).

Infrared (IR) Spectroscopy[3]

IR is particularly useful for monitoring reaction progress (e.g., disappearance of nitrile starting
material).
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Wavenumber (cm

Functional Group Intensity Assignment
)
) Diagnostic for 4-oxo
C=0 (Amide) 1660 — 1690 Strong
(lactam) tautomer.
_ _ Pyrimidine/lsoxazole
C=N (Ring) 1580 — 1620 Medium )
ring stretch.
N-H (Stretch) 3100 - 3400 Broad Amide or Amine NH.
Characteristic
N-O (Stretch) ~950 — 1000 Weak isoxazole ring

breathing.

Experimental Protocols
Protocol: NMR Sample Preparation

Obijective: Obtain high-resolution spectra free from aggregation broadening.

the NMR tube.

Acquisition:

o H: 16 scans, D1 =1.0 sec.

Solvent: Use DMSO-d6 (99.9% D) with 0.03% TMS v/v.

Concentration: Dissolve 5-10 mg of compound in 0.6 mL solvent.

Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into

o C: 1024 scans minimum (quaternary carbons are slow to relax).

o Temperature: If signals are broad, elevate probe temperature to 300—-310 K.

Protocol: LC-MS Purity Check

Objective: Rapid validation of synthesis product.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
m).

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm and ESI (+) MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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